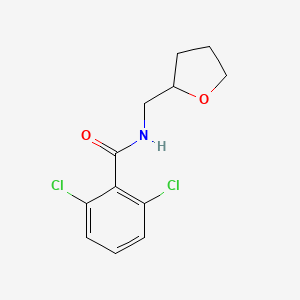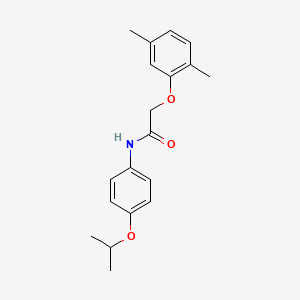
2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of N-phenylacetamide derivatives, which have been studied for their anti-inflammatory, analgesic, and anticonvulsant properties.
作用机制
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various molecular targets such as NF-κB, PI3K/Akt/mTOR, and MAPK pathways. This compound also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound inhibits tumor growth and induces apoptosis in cancer cells. In inflammation research, this compound reduces the production of inflammatory cytokines and inhibits the activation of NF-κB. In neurodegenerative disorder research, this compound reduces oxidative stress and inflammation and improves cognitive function and memory.
实验室实验的优点和局限性
2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide has several advantages for lab experiments such as its high purity and yield, and its potential therapeutic applications in various diseases. However, this compound also has some limitations such as its low solubility in water, which can make it difficult to administer in animal models. This compound also has not been extensively studied in human clinical trials, which limits its potential therapeutic applications in humans.
未来方向
There are several future directions for 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide research such as studying its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Future research can also focus on optimizing the synthesis method of this compound to improve its yield and purity. Additionally, future research can focus on developing novel formulations of this compound that can improve its solubility and bioavailability in animal models. Finally, future research can focus on conducting human clinical trials to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide involves the reaction of 2-(2,5-dimethylphenoxy)aniline and 4-isopropoxyphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been reported to yield this compound with high purity and yield.
科学研究应用
2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. This compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
In inflammation research, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. This compound also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses.
In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This compound also improves cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)23-17-9-7-16(8-10-17)20-19(21)12-22-18-11-14(3)5-6-15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYCKAFKKDWXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(2-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5146711.png)


![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)

![7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5146733.png)
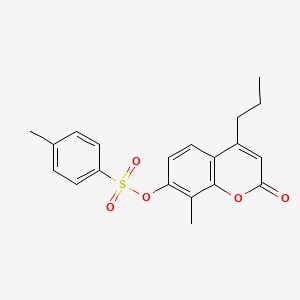
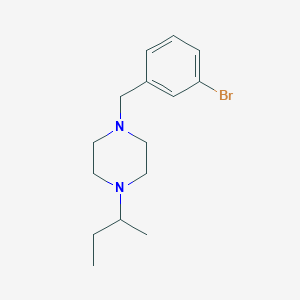

![1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate](/img/structure/B5146760.png)
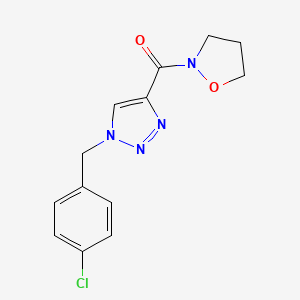

![N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146781.png)
